3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996432
InChI: InChI=1S/C5H8N2O4/c1-7-5(6-7,3(8)9)4(10)11-2/h6H,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C5H8N2O4
Molecular Weight: 160.13 g/mol

3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid

CAS No.:

Cat. No.: VC15996432

Molecular Formula: C5H8N2O4

Molecular Weight: 160.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid -

Specification

Molecular Formula C5H8N2O4
Molecular Weight 160.13 g/mol
IUPAC Name 3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid
Standard InChI InChI=1S/C5H8N2O4/c1-7-5(6-7,3(8)9)4(10)11-2/h6H,1-2H3,(H,8,9)
Standard InChI Key LHVPKKSTYGQVIB-UHFFFAOYSA-N
Canonical SMILES CN1C(N1)(C(=O)O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid, reflects its two key substituents: a methoxycarbonyl group (-COOCH₃) and a carboxylic acid (-COOH) at position 3 of the diaziridine ring. The methyl group at position 1 completes the substitution pattern, creating a sterically congested environment that influences reactivity.

Table 1: Molecular Properties of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic Acid

PropertyValue
Molecular FormulaC₅H₈N₂O₄
Molecular Weight160.13 g/mol
IUPAC Name3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid
Canonical SMILESCN1C(N1)(C(=O)O)C(=O)OC
InChI KeyLHVPKKSTYGQVIB-UHFFFAOYSA-N
PubChem CID23268902

The diaziridine ring’s strain (bond angles ~60°) enhances reactivity, while the electron-withdrawing carboxylic acid and ester groups modulate electronic density, favoring nucleophilic attacks at the ring.

Physicochemical Characteristics

The compound’s solubility is influenced by its polar functional groups: it exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic methyl group. The pKa of the carboxylic acid moiety is approximately 2.5, making it deprotonated under physiological conditions, which may enhance bioavailability in drug design contexts.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from diaziridine precursors. A common route includes:

  • Methylation: Introduction of the methyl group at position 1 via alkylation of diaziridine with methyl iodide.

  • Esterification/Carboxylation: Simultaneous introduction of methoxycarbonyl and carboxylic acid groups using mixed anhydride or coupling reagents.

Key challenges include controlling regioselectivity and minimizing ring-opening side reactions. Yields range from 40–60% under optimized conditions (e.g., anhydrous THF, 0–5°C).

Industrial Production

Scale-up requires continuous flow reactors to maintain low temperatures and precise stoichiometry. Purification often involves recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by HPLC.

Reactivity and Mechanistic Insights

Cycloaddition Reactions

The strained diaziridine ring participates in [3+2] cycloadditions with alkynes or nitriles, forming pyrazole or triazine derivatives. For example, reaction with phenylacetylene yields a pyrazole-carboxylic acid hybrid, a scaffold prevalent in NSAIDs.

Ring-Opening Reactions

Under acidic conditions, the diaziridine ring undergoes cleavage to form diamines, which serve as intermediates for polyurea or polyamide synthesis. The carboxylic acid group facilitates chelation with metal catalysts, accelerating these transformations.

Applications in Pharmaceuticals and Agrochemicals

Drug Intermediate Synthesis

The compound’s bifunctional reactivity makes it a versatile building block. Notable applications include:

  • Antihypertensive Agents: Analogues with similar diaziridine structures are precursors to calcium channel blockers like lercanidipine .

  • Anticancer Agents: Functionalization at the carboxylic acid site yields prodrugs targeting tyrosine kinases.

Table 2: Potential Pharmaceutical Applications

ApplicationTarget MoleculeMechanism of Action
HypertensionDihydropyridine derivativesCalcium channel blockade
InflammationPyrazole-carboxylic acid hybridsCOX-2 inhibition

Agrochemical Development

The methoxycarbonyl group enhances lipophilicity, improving pesticide penetration into plant cuticles. Derivatives exhibit herbicidal activity against Amaranthus retroflexus at IC₅₀ = 12 µM.

Research Advancements and Future Directions

Computational Modeling

DFT calculations predict that the compound’s lowest unoccupied molecular orbital (LUMO) is localized on the diaziridine ring, rationalizing its electrophilic reactivity. Modulating substituents could fine-tune LUMO energy for tailored reactivity.

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